Cas no 859850-97-8 (N-[2-(2-Furyl)benzyl]-N-methylamine)
![N-[2-(2-Furyl)benzyl]-N-methylamine structure](https://ja.kuujia.com/scimg/cas/859850-97-8x500.png)
N-[2-(2-Furyl)benzyl]-N-methylamine 化学的及び物理的性質
名前と識別子
-
- N-[2-(2-Furyl)benzyl]-N-methylamine
- 1-[2-(furan-2-yl)phenyl]-N-methylmethanamine
- Benzenemethanamine,2-(2-furanyl)-N-methyl-
- [(2-(2-furyl)phenyl)methyl]methylamine
- 2-(2-furyl)-N-methylbenzylamine
- MFCD08435880
- {[2-(furan-2-yl)phenyl]methyl}(methyl)amine
- SCHEMBL417395
- 859850-97-8
- AKOS013153982
- DTXSID30594548
- 1-(2-(Furan-2-yl)phenyl)-N-methylmethanamine
- TS-01427
- CS-0456501
-
- MDL: MFCD08435880
- インチ: InChI=1S/C12H13NO/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3
- InChIKey: RUKIFCJFFHXQAQ-UHFFFAOYSA-N
- ほほえんだ: CNCC1=CC=CC=C1C2=CC=CO2
計算された属性
- せいみつぶんしりょう: 187.10000
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.2Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 293.8±28.0 °C at 760 mmHg
- フラッシュポイント: 131.5±24.0 °C
- 屈折率: 1.54
- PSA: 25.17000
- LogP: 3.05690
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N-[2-(2-Furyl)benzyl]-N-methylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: Corrosive
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[2-(2-Furyl)benzyl]-N-methylamine 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
N-[2-(2-Furyl)benzyl]-N-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB224937-1 g |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 1 g |
€414.20 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527168-1g |
1-(2-(Furan-2-yl)phenyl)-N-methylmethanamine |
859850-97-8 | 98% | 1g |
¥3217.00 | 2024-07-28 | |
abcr | AB224937-250mg |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 250mg |
€228.00 | 2025-02-14 | |
abcr | AB224937-2.52,5g |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 2.52,5g |
€877.80 | 2023-09-13 | |
Ambeed | A685794-1g |
1-(2-(Furan-2-yl)phenyl)-N-methylmethanamine |
859850-97-8 | 97% | 1g |
$509.0 | 2024-04-17 | |
abcr | AB224937-1g |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 1g |
€415.60 | 2025-02-14 | |
abcr | AB224937-250 mg |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 250 mg |
€224.80 | 2023-07-20 | |
abcr | AB224937-2.5g |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 2.5g |
€874.60 | 2025-02-14 | |
Chemenu | CM526556-1g |
1-(2-(Furan-2-yl)phenyl)-N-methylmethanamine |
859850-97-8 | 97% | 1g |
$499 | 2023-02-01 | |
abcr | AB224937-500 mg |
N-[2-(2-Furyl)benzyl]-N-methylamine, 95%; . |
859850-97-8 | 95% | 500 mg |
€280.00 | 2023-07-20 |
N-[2-(2-Furyl)benzyl]-N-methylamine 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
N-[2-(2-Furyl)benzyl]-N-methylamineに関する追加情報
N-[2-(2-Furyl)benzyl]-N-methylamine (CAS No. 859850-97-8): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-[2-(2-Furyl)benzyl]-N-methylamine (CAS No. 859850-97-8) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzyl group substituted with a 2-furyl moiety and a methylamine functional group, making it a versatile scaffold for the development of novel pharmaceuticals.
The molecular structure of N-[2-(2-Furyl)benzyl]-N-methylamine is composed of a benzene ring attached to a furyl group via a methylene bridge, with an additional methylamine group attached to the benzyl carbon. This arrangement provides the compound with a combination of aromatic, heterocyclic, and amine functionalities, which are crucial for its interactions with biological targets.
Recent studies have highlighted the potential of N-[2-(2-Furyl)benzyl]-N-methylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that N-[2-(2-Furyl)benzyl]-N-methylamine could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic activities, N-[2-(2-Furyl)benzyl]-N-methylamine has also been investigated for its potential as an anticancer agent. A study conducted by researchers at the National Cancer Institute demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival.
The synthesis of N-[2-(2-Furyl)benzyl]-N-methylamine typically involves multi-step reactions, including the formation of the furyl-substituted benzyl intermediate and subsequent alkylation with methylamine. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize each step for large-scale production.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize the structure and purity of N-[2-(2-Furyl)benzyl]-N-methylamine. These methods provide detailed information about the molecular composition and help ensure that the compound meets the stringent quality standards required for pharmaceutical applications.
The physicochemical properties of N-[2-(2-Furyl)benzyl]-N-methylamine, such as solubility, stability, and partition coefficient (logP), are critical factors that influence its bioavailability and pharmacokinetic profile. Studies have shown that modifications to the molecular structure can significantly alter these properties, allowing for fine-tuning of the compound's behavior in biological systems.
In preclinical studies, N-[2-(2-Furyl)benzyl]-N-methylamine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further development as a therapeutic agent. However, more extensive studies are needed to fully evaluate its safety and efficacy in humans.
The potential applications of N-[2-(2-Furyl)benzyl]-N-methylamine extend beyond traditional medicinal chemistry. Recent advancements in materials science have explored its use as a functional monomer in polymer synthesis, where its unique chemical properties can be leveraged to create materials with tailored properties for various applications.
In conclusion, N-[2-(2-Furyl)benzyl]-N-methylamine (CAS No. 859850-97-8) is a promising compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
859850-97-8 (N-[2-(2-Furyl)benzyl]-N-methylamine) 関連製品
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 1258695-73-6(2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)
- 635-21-2(5-Chloroanthranilic Acid)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)
- 332039-80-2(4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide)
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)
- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)
